

# 3-Benzodioxol-5-yl-benzoic acid CAS number lookup

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Benzo[1,3]dioxol-5-yl-benzoic acid

Cat. No.: B1302573

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An In-Depth Technical Guide on 3-Benzodioxol-5-yl-benzoic acid

## Introduction

3-Benzodioxol-5-yl-benzoic acid is an organic compound featuring a biphenyl-like scaffold, where a benzoic acid moiety is linked to a 1,3-benzodioxole group. The 1,3-benzodioxole functional group, also known as methylenedioxyphenyl, is a prominent structural motif found in numerous natural products (e.g., safrole, piperine) and synthetic compounds with significant biological activities. Its presence often imparts unique pharmacological properties, making it a valuable building block in medicinal chemistry and drug discovery. This document provides a comprehensive overview of 3-Benzodioxol-5-yl-benzoic acid, its chemical properties, a plausible synthetic route, and the broader biological context of benzodioxole derivatives for researchers and drug development professionals.

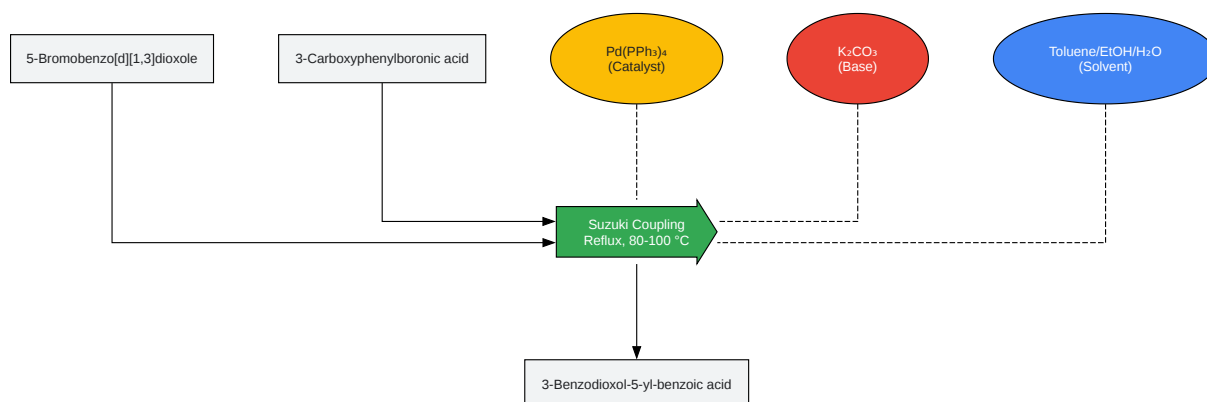
## Compound Identification and Chemical Properties

The Chemical Abstracts Service (CAS) has assigned the number 24351-56-2 to 3-Benzodioxol-5-yl-benzoic acid.<sup>[1]</sup> A summary of its key computed chemical and physical properties is presented below.<sup>[1]</sup>

Property	Value	Source
CAS Number	24351-56-2	EPA DSSTox; European Chemicals Agency (ECHA)[1]
Molecular Formula	C <sub>14</sub> H <sub>10</sub> O <sub>4</sub>	PubChem[1]
Molecular Weight	242.23 g/mol	PubChem[1]
IUPAC Name	3-(1,3-benzodioxol-5-yl)benzoic acid	Lexichem TK 2.7.0[1]
XLogP3	2.9	PubChem[1]
Hydrogen Bond Donor Count	1	Cactvs 3.4.8.18[1]
Hydrogen Bond Acceptor Count	4	Cactvs 3.4.8.18[1]
Rotatable Bond Count	2	Cactvs 3.4.8.18[1]
Topological Polar Surface Area	55.8 Å <sup>2</sup>	Cactvs 3.4.8.18[1]
Heavy Atom Count	18	PubChem[1]
SMILES	C1OC2=C(O1)C=C(C=C2)C3=CC(=CC=C3)C(=O)O	OEChem 2.3.0[1]

## Synthetic Pathway and Experimental Protocol

The synthesis of 3-Benzodioxol-5-yl-benzoic acid can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This widely used method for forming carbon-carbon bonds is ideal for linking the two aromatic rings of the target molecule.



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Caption: Proposed Suzuki coupling workflow for the synthesis of 3-Benzodioxol-5-yl-benzoic acid.

## Detailed Experimental Protocol: Suzuki Coupling

Objective: To synthesize 3-Benzodioxol-5-yl-benzoic acid from 5-bromobenzo[d][2][3]dioxole and 3-carboxyphenylboronic acid.

Reagents and Materials:

- 5-Bromobenzo[d][2][3]dioxole (1.0 eq)
- 3-Carboxyphenylboronic acid (1.2 eq)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>] (0.03 eq)

- Potassium Carbonate ( $K_2CO_3$ ) (2.5 eq)
- Toluene
- Ethanol (EtOH)
- Deionized Water
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and hotplate
- Standard glassware for workup and purification

Procedure:

- To a 250 mL round-bottom flask, add 5-bromobenzo[d][2,3]dioxole, 3-carboxyphenylboronic acid, and potassium carbonate.
- Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.
- Add the solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
- To this stirred suspension, add the palladium catalyst,  $Pd(PPh_3)_4$ .
- Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring.
- Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
- Upon completion, cool the mixture to room temperature.
- Dilute the mixture with water and transfer it to a separatory funnel.

- Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-Benzodioxol-5-yl-benzoic acid.

## Biological Activity and Drug Development Potential

The 1,3-benzodioxole moiety is a key pharmacophore in many biologically active molecules. Derivatives of this core structure have demonstrated a wide range of therapeutic potentials, making 3-Benzodioxol-5-yl-benzoic acid a compound of interest for further investigation and as a scaffold for new drug entities.

**Antidiabetic Potential:** Recent studies have focused on benzodioxole carboxamide derivatives as potential antidiabetic agents.<sup>[4]</sup> Certain compounds in this class have shown potent in vitro inhibition of  $\alpha$ -amylase, an enzyme involved in carbohydrate digestion. For instance, compounds IIa and IIc from one study exhibited IC<sub>50</sub> values of 0.85  $\mu$ M and 0.68  $\mu$ M, respectively, against  $\alpha$ -amylase.<sup>[4]</sup> Furthermore, these compounds displayed low cytotoxicity in normal cell lines, suggesting a favorable safety profile.<sup>[4]</sup> In vivo studies in streptozotocin-induced diabetic mice showed that compound IIc significantly reduced blood glucose levels, highlighting the potential of this scaffold in developing new antidiabetic drugs.<sup>[4]</sup>

**Antimicrobial and Anticancer Activity:** The benzodioxole structure is also associated with antimicrobial and anticancer properties.<sup>[2][5][6]</sup>

- **Antibacterial:** A series of 5-(benzo[d][2][3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives were synthesized and showed high activity against various Gram-positive and Gram-negative bacteria.<sup>[5]</sup>

- Anticancer: Modifications to the 1,3-benzodioxole moiety of noscapine, a natural product with weak anti-mitotic activity, have led to potent cytotoxic agents against breast cancer (MCF-7) cells, with some analogues showing EC<sub>50</sub> values as low as 0.73  $\mu$ M.[6] These compounds were found to inhibit tubulin polymerization.[6]

Auxin Receptor Agonism: In the field of agricultural science, 1,3-benzodioxole derivatives have been designed as potent agonists for the auxin receptor TIR1 (Transport Inhibitor Response 1). [7][8] Auxins are a class of plant hormones that regulate root growth. A derivative, named K-10, demonstrated a remarkable ability to promote root growth in both *Arabidopsis thaliana* and *Oryza sativa* by enhancing auxin-related signaling responses.[7][8] This activity is mediated through the TIR1 signaling pathway.



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Caption: Simplified TIR1 signaling pathway activated by a 1,3-benzodioxole derivative (K-10).

## Conclusion

3-Benzodioxol-5-yl-benzoic acid, with its CAS number 24351-56-2, represents a valuable chemical entity rooted in the well-established biological significance of the 1,3-benzodioxole scaffold. Its straightforward synthesis via methods like the Suzuki coupling makes it an accessible starting point for chemical library development. The diverse biological activities exhibited by its derivatives—ranging from antidiabetic and anticancer to plant growth promotion—underscore the vast potential held within this structural class. For researchers in drug discovery and development, this compound and its analogues offer a promising platform for the design of novel therapeutics and agrochemicals.

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- To cite this document: BenchChem. [3-Benzodioxol-5-yl-benzoic acid CAS number lookup]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1302573#3-benzodioxol-5-yl-benzoic-acid-cas-number-lookup]

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